Esculetin Demonstrates Superior and Selective Lipoxygenase Inhibition vs. Cyclooxygenase
Esculetin exhibits a high degree of selectivity for inhibiting lipoxygenase (LOX) over cyclooxygenase (COX). The concentration for 50% inhibition (IC50) of platelet lipoxygenase is 0.65 μM, whereas the IC50 for platelet cyclooxygenase is 0.45 mM [1]. This represents a nearly 700-fold selectivity for LOX. In a separate study, esculetin inhibited 5-lipoxygenase (5-LO) and 12-lipoxygenase (12-LO) with IC50 values of 4 μM and 2.5 μM, respectively . This selectivity profile is a key differentiator for research focused on the LOX pathway without confounding COX inhibition.
| Evidence Dimension | Enzyme Inhibition Selectivity (LOX vs. COX) |
|---|---|
| Target Compound Data | IC50 = 0.65 μM (platelet lipoxygenase); IC50 = 4 μM (5-LO); IC50 = 2.5 μM (12-LO) |
| Comparator Or Baseline | IC50 = 0.45 mM (450 μM) for platelet cyclooxygenase (self-comparison for selectivity) |
| Quantified Difference | ~692-fold lower IC50 for lipoxygenase |
| Conditions | In vitro enzyme inhibition assays using platelet-derived enzymes. |
Why This Matters
This high selectivity for LOX over COX is crucial for studies investigating the specific role of the LOX pathway in inflammation and related diseases, avoiding the pleiotropic effects associated with COX inhibition.
- [1] Sekiya, K., Okuda, H., & Arichi, S. (1982). Selective inhibition of platelet lipoxygenase by esculetin. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 713(1), 68-72. View Source
